methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate (CAS: 1327176-85-1; molecular formula: C₂₀H₂₃NO₅S; molecular weight: 389.47) is a Z-configuration acrylate derivative featuring dual 4-ethoxyphenyl substituents. The compound consists of an acrylate backbone with a sulfonyl group at position 2 and an amino group at position 3, both attached to 4-ethoxyphenyl rings. This structure imparts unique electronic and steric properties, making it relevant for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl (Z)-3-(4-ethoxyanilino)-2-(4-ethoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-4-26-16-8-6-15(7-9-16)21-14-19(20(22)25-3)28(23,24)18-12-10-17(11-13-18)27-5-2/h6-14,21H,4-5H2,1-3H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPFZWCFBFFDP-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 4-ethoxybenzenesulfonyl chloride.
Formation of Intermediate: 4-ethoxyaniline reacts with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-ethoxy-N-(4-ethoxyphenyl)sulfonamide.
Esterification: The intermediate is then subjected to esterification with methyl acrylate under basic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate exerts its effects involves interactions with specific molecular targets. The compound’s sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to the inhibition of certain enzymatic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the phenyl rings and the acrylate backbone. Key comparisons include:
Crystallographic and Conformational Analysis
- Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (): Crystal system: Triclinic, space group P1. Dihedral angle between phenyl rings: 82.9°, indicating significant non-planarity. Stabilized by C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.984 Å).
- Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (): Orthorhombic crystal system with a dihedral angle of 5.6° between aromatic rings. Substituents (Cl, cyano) enhance packing efficiency via halogen bonding and dipole interactions.
Physicochemical Properties
- Lipophilicity : The 4-ethoxy groups in the target compound increase logP compared to analogs with electron-withdrawing substituents (e.g., Cl, Br).
- Solubility : Methoxy and ethoxy substituents improve aqueous solubility relative to halogenated derivatives (e.g., bromo or chloro analogs in ).
- Thermal Stability : Sulfonyl groups generally enhance thermal stability; however, bulky substituents (e.g., bromo-formyl in ) may lower melting points due to disrupted packing.
Biological Activity
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes ethoxy and sulfonyl functional groups. Its molecular formula is , with a molecular weight of approximately 405.5 g/mol. The structural features enhance its solubility and reactivity, making it a valuable candidate for biological studies .
This compound exhibits bioactive properties primarily through its interactions with specific enzymes and receptors. The ethoxy groups are significant for enhancing binding affinity, while the sulfonyl moiety contributes to its biological interactions. Research indicates that the compound may modulate critical biological pathways involved in cell function and proliferation .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially through inhibition of bacterial enzyme activity or disruption of cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Pseudomonas aeruginosa | 64 µg/mL | Low |
Anticancer Activity
The compound's anticancer properties have also been explored, showing potential in inhibiting the proliferation of cancer cells. Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: In Vitro Cancer Cell Line Testing
A study evaluated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxic effects.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, which allows for comparative analysis based on their functional groups and biological activities.
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl (2Z)-3-(4-methoxyphenyl)amino-acrylate | Methoxy group | Moderate | Low |
| Methyl (2Z)-3-(4-chlorophenyl)amino-acrylate | Chlorine substituent | High | Moderate |
| Methyl (2Z)-3-(4-fluorophenyl)amino-acrylate | Fluorine substituent | Low | High |
Q & A
Q. What are the recommended synthetic routes for methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate, and how can reaction conditions be optimized?
- Methodological Answer : A modified nucleophilic substitution approach can be employed using potassium carbonate as a base in acetonitrile, followed by recrystallization in ethyl acetate/hexane mixtures to achieve high purity . For optimization, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) allow precise control of reaction parameters like temperature and stoichiometry, enabling efficient scaling while minimizing side products . Monitoring reaction progress via TLC or HPLC is critical to ensure intermediate purity.
Q. How can the crystal structure of this compound be characterized to confirm its stereochemistry and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation in ethyl acetate can be analyzed using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Key parameters include:
- Space group (e.g., P1 for triclinic systems)
- Dihedral angles between aromatic rings (e.g., 33.43°–58.39° in analogous acrylates)
- Hydrogen-bonding motifs (e.g., C–H⋯O interactions forming S(7) ring motifs) .
Refinement software like SHELXL can resolve disorder and validate geometric parameters (R factor < 0.055) .
Q. What spectroscopic techniques are essential for validating the compound’s identity and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) and sulfonyl/amino group integration.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups.
- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate electronic properties and reactive sites in this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p) basis set) can predict:
- Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Electrostatic potential maps highlighting nucleophilic/electrophilic regions (e.g., sulfonyl groups as electron-deficient sites) .
- Non-covalent interaction (NCI) plots to visualize π–π stacking (3.984 Å distances in related structures) .
Software like Gaussian or ORCA is recommended, with solvent effects modeled via PCM .
Q. What strategies address contradictions in spectroscopic or crystallographic data during structural analysis?
- Methodological Answer :
- Cross-validation : Compare SC-XRD data with NMR/IR results. For example, unexpected dihedral angles in XRD may correlate with restricted rotation observed in NOESY spectra.
- Disorder modeling : Use SQUEEZE in PLATON to account for solvent/molecular disorder in XRD refinement .
- Dynamic effects : Variable-temperature NMR can resolve conformational ambiguities (e.g., rotameric equilibria in sulfonyl groups) .
Q. How can the compound’s biological activity (e.g., antibacterial potential) be systematically evaluated?
- Methodological Answer :
- In vitro assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria using MIC (minimum inhibitory concentration) protocols. Analogous phenyl acrylates show activity at ~50 µg/mL .
- Structure-activity relationship (SAR) : Modify substituents (e.g., ethoxy to methoxy groups) and compare bioactivity trends.
- Molecular docking : Simulate interactions with bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina .
Q. What experimental design principles apply to optimizing large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). Central composite designs can identify critical factors .
- Continuous-flow systems : Mitigate Z/E isomerization by reducing residence time and controlling back-mixing .
- In-line analytics : Implement PAT (process analytical technology) tools like ReactIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
